molecular formula C17H16BrNO4 B2929851 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1294810-18-6

2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

Cat. No.: B2929851
CAS No.: 1294810-18-6
M. Wt: 378.222
InChI Key: OENAIZKLVTYDMO-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic compound featuring a brominated phenyl group, an acetamide linkage, and a 2-methoxyphenyl ester moiety. Its molecular formula is C₁₇H₁₅BrNO₅, with a molecular weight of 393.21 g/mol. The structure combines a 4-bromophenylamino group attached to a 2-oxoethyl chain, which is esterified with 2-methoxyphenylacetic acid. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological or material properties.

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-12(15)10-17(21)23-11-16(20)19-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENAIZKLVTYDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Acylation: The 4-bromoaniline is then acylated using an appropriate acylating agent to form the 2-oxoethyl derivative.

    Esterification: The final step involves the esterification of the 2-oxoethyl derivative with 2-methoxyphenyl acetic acid to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of brominated phenylacetate derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate (Target Compound) Not Provided C₁₇H₁₅BrNO₅ 393.21 4-Bromophenylamino, 2-methoxyphenyl ester Not Reported Not Reported
[2-(4-Bromophenyl)-2-oxoethyl] acetate 7500-37-0 C₁₀H₉BrO₃ 257.09 4-Bromophenyl, oxoethyl acetate 84–86 338.7
1-((2-Methoxyphenyl)amino)-2-oxoethyl acetate 7267-26-7 C₁₁H₁₃NO₄ 223.23 2-Methoxyphenylamino, oxoethyl acetate Not Reported Not Reported
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 C₁₀H₉BrO₃ 257.09 4-Bromophenyl, oxoacetate ethyl ester Not Reported Not Reported
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 4-Bromo-2-methoxyphenyl, acetic acid Not Reported Not Reported

Key Observations

Substituent Effects on Reactivity and Solubility The target compound integrates both electron-withdrawing (4-bromo) and electron-donating (2-methoxy) groups, creating a polarized structure that may enhance solubility in polar solvents compared to simpler brominated esters like [2-(4-bromophenyl)-2-oxoethyl] acetate. Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7) lacks the methoxy and amino groups, resulting in reduced hydrogen-bonding capacity and lower solubility in aqueous media.

Positional Isomerism 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7) demonstrates how substituent positioning affects properties.

Functional Group Variations

  • The target compound’s acetamide linkage (N–H and C=O groups) distinguishes it from analogs like [2-(4-bromophenyl)-2-oxoethyl] acetate, which lacks nitrogen. This difference could influence biological interactions, such as binding to enzymes or receptors.

Synthetic Complexity Compounds like Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2) require bromination steps using reagents like N-bromosuccinimide (NBS), similar to the target compound’s synthesis. However, the presence of an amino group in the target adds complexity, necessitating coupling reactions.

Research Findings and Implications

  • Pharmacological Potential: The target compound’s dual functional groups (amide and ester) suggest utility in drug design, particularly for targeting proteases or esterase enzymes. Its structure is analogous to PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan), a radiopharmaceutical with a similar acetamide backbone.
  • Material Science : Brominated phenylacetates like [2-(4-bromophenyl)-2-oxoethyl] acetate are used in flame retardants or photoresist materials due to bromine’s radical-scavenging properties.
  • Regulatory Considerations : Analogs such as Methyl 2-(4-bromophenyl)acetate (CAS 41841-16-1) comply with USP/EMA standards, highlighting the regulatory viability of brominated acetates in commercial applications.

Biological Activity

The compound 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate , also known by its chemical formula C18H18BrNO4C_{18}H_{18}BrNO_4 and CAS No. 380179-44-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a bromophenyl group, an oxoethyl moiety, and a methoxyphenyl group. Its unique structure contributes to its reactivity and biological potential.

PropertyValue
Molecular Weight392.2 g/mol
IUPAC Name2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
Chemical FormulaC18H18BrNO4
CAS Number380179-44-2

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of alkaloids with bromine substitutions have demonstrated potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundBacterial StrainMIC (mg/mL)
Compound A (4-bromo derivative)E. coli0.0048
Compound BS. aureus0.0098
Compound CBacillus mycoides0.0048
Compound DC. albicans0.039

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Research indicates that derivatives with similar functional groups can inhibit the growth of cancer cell lines by inducing apoptosis and arresting the cell cycle in the S phase. For example, studies on ciprofloxacin derivatives have shown that they target topoisomerase II enzymes, leading to significant cytotoxic effects in cancer cells .

Case Study: Anticancer Effects

In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited up to a 10-fold increase in potency against various human cancer cell lines compared to standard treatments .

The biological activity of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom is hypothesized to enhance the compound's ability to penetrate biological membranes and interact with intracellular targets.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution by reacting 4-methoxybenzoic acid with sodium carbonate and 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 2 hours, followed by filtration and recrystallization from ethanol to yield colorless crystals (91.7% purity). This method ensures high reproducibility and minimal side products .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves the triclinic crystal system (space group P1) with lattice parameters a = 7.9700 Å, b = 7.9852 Å, c = 11.3185 Å, and angles α = 86.536°, β = 83.205°, γ = 89.633°. Hydrogen atoms are refined using a riding model .
  • Spectroscopy : NMR (¹H/¹³C) confirms the presence of the 4-bromophenyl and 2-methoxyphenyl moieties, while IR validates carbonyl (C=O) and amide (N–H) functional groups .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point determination (429–430 K) are standard. Certificates of Analysis (CoA) from suppliers often report purity ≥98% .
  • Stability : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) over 6–12 months, monitored via HPLC-mass spectrometry, confirm degradation thresholds. Store in airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enzyme-substrate interactions?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Parameterize the compound’s charge distribution via DFT calculations (B3LYP/6-31G* basis set).
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (TIP3P water model). Analyze RMSD and hydrogen-bond occupancy to identify critical residues .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :

  • Data reconciliation : Cross-validate NMR/IR results with synthetic intermediates (e.g., 2-bromo-1-(4-bromophenyl)ethanone) to isolate spectral artifacts.
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at reactive sites (e.g., carbonyl groups) to distinguish overlapping signals in crowded spectra .

Q. How to design experiments evaluating environmental fate and ecotoxicity?

  • Methodological Answer :

  • Environmental partitioning : Measure log P (octanol-water partition coefficient) via shake-flask method. Assess photodegradation under UV light (λ = 254 nm) in aqueous solutions, quantifying half-life via LC-MS.
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values. Correlate results with QSAR models to predict bioaccumulation .

Q. What experimental controls are critical in studying its potential as a drug-delivery vehicle?

  • Methodological Answer :

  • In vitro release kinetics : Use dialysis membranes (MWCO = 10 kDa) in PBS (pH 7.4) at 37°C. Include controls for passive diffusion (empty vesicles) and enzymatic degradation (e.g., esterase-treated samples).
  • Cellular uptake : Validate with fluorescence microscopy (FITC-labeled compound) and flow cytometry, using endocytosis inhibitors (e.g., chlorpromazine) to confirm uptake mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

  • Methodological Answer :

  • Source validation : Cross-check synthesis protocols for solvent purity (e.g., ethanol vs. methanol recrystallization) and heating rates (1–2°C/min) during melting point determination.
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. X-ray powder diffraction (XRPD) can identify crystalline vs. amorphous phases .

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